Tetraphenylnaphthacene monoxide
Description
Structure
3D Structure
Properties
CAS No. |
127257-80-1 |
|---|---|
Molecular Formula |
C42H28O |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
1,3,10,12-tetraphenyl-19-oxapentacyclo[10.6.1.02,11.04,9.013,18]nonadeca-2,4,6,8,10,13,15,17-octaene |
InChI |
InChI=1S/C42H28O/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)38(30-19-7-2-8-20-30)40-39(37)41(31-21-9-3-10-22-31)35-27-15-16-28-36(35)42(40,43-41)32-23-11-4-12-24-32/h1-28H |
InChI Key |
RHSJHTZJVINNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C6(C7=CC=CC=C7C3(O6)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Tetraphenylnaphthacene Monoxide
Retrosynthetic Analysis and Strategic Disconnections for Tetraphenylnaphthacene Monoxide
A retrosynthetic analysis of this compound reveals two primary strategic disconnections, each pointing toward different synthetic approaches. The most direct approach involves the selective epoxidation of the tetraphenylnaphthacene backbone. A second, more indirect route considers the transformation of a pre-formed oxidized intermediate, namely the corresponding endoperoxide.
Precursor Synthesis and Pre-functionalization Strategies
The primary precursor for any synthesis of this compound is the parent hydrocarbon, 5,6,11,12-tetraphenylnaphthacene, commonly known as rubrene (B42821). The traditional and most common synthesis of rubrene begins with the reaction of 1,1,3-triphenyl-2-propyn-1-ol with thionyl chloride. This reaction generates a chloroallene intermediate which then undergoes a dimerization and subsequent dehydrochlorination to yield the rubrene core. masterorganicchemistry.comrsc.org
Alternative approaches to the tetraphenylnaphthacene skeleton include multi-step synthetic sequences. One such method involves a Diels-Alder reaction between a substituted isobenzofuran (B1246724) and a dienophile, followed by a reductive deoxygenation step. researchgate.net This modular approach allows for the synthesis of various substituted rubrene derivatives. organic-chemistry.org Another strategy employs a cross-coupling reaction to construct the naphthacene (B114907) core. rsc.org
A key pre-functionalization strategy would involve the synthesis of rubrene derivatives with specific electronic or steric properties that could direct the subsequent oxidation towards monoxide formation and away from the competing endoperoxide formation. However, the literature primarily focuses on the photo-oxidative stability of rubrene derivatives rather than their selective oxidation to a monoxide. organic-chemistry.org
Macrocyclization and Annulation Methodologies for Extended Aromatic Systems
The construction of the extended aromatic system of tetraphenylnaphthacene relies on annulation strategies. The classic rubrene synthesis is a prime example, where the final naphthacene ring system is formed through a sequence of cyclization and elimination steps from a dimeric intermediate. rsc.org
The Diels-Alder reaction represents a powerful annulation methodology for constructing such polycyclic aromatic hydrocarbons (PAHs). researchgate.net For instance, the reaction of tetraphenylcyclopentadienone (B147504) with benzyne (B1209423) (generated in situ) can be used to synthesize 1,2,3,4-tetraphenylnaphthalene, a related structural motif. organic-chemistry.org This cycloaddition-aromatization sequence is a versatile tool for building complex aromatic systems. While not the standard route to rubrene itself, Diels-Alder strategies are fundamental in the synthesis of many PAHs and could be adapted for derivatives. researchgate.netelsevierpure.com
| Precursor | Key Reagents | Reaction Type | Product |
| 1,1,3-Triphenyl-2-propyn-1-ol | Thionyl chloride | Dimerization/Dehydrochlorination | 5,6,11,12-Tetraphenylnaphthacene (Rubrene) |
| Perfluorinated 1,3-diphenylisobenzofuran | 1,4-Diphenyl-2,3-didehydronaphthalene | Cycloaddition/Reductive deoxygenation | Perfluororubrene |
| Tetraphenylcyclopentadienone | Anthranilic acid, isoamyl nitrite | Diels-Alder Reaction | 1,2,3,4-Tetraphenylnaphthalene |
Advanced Synthetic Routes to this compound
Given the high reactivity of the tetraphenylnaphthacene core, the formation of the monoxide is a delicate process. Two main pathways can be envisioned: a multi-step synthesis involving the transformation of an intermediate, or a direct, selective oxidation.
Multi-Step Synthesis Pathways and Optimization
The most plausible multi-step pathway to this compound proceeds through the corresponding endoperoxide. Rubrene readily undergoes photo-oxidation in the presence of light and oxygen to form rubrene endoperoxide. rsc.orgresearchgate.net This reaction is often reversible upon heating. rsc.org
The crucial step in this pathway is the selective deoxygenation of the endoperoxide to the epoxide (monoxide). While direct evidence for this specific transformation on rubrene endoperoxide is scarce in the reviewed literature, the reduction of endoperoxides to epoxides is a known transformation in organic synthesis, often achieved using trivalent phosphorus compounds like phosphines or phosphites. This reaction proceeds via the nucleophilic attack of the phosphine (B1218219) on one of the peroxide oxygens, leading to the cleavage of the O-O bond and the formation of the epoxide and a phosphine oxide byproduct.
Optimization of this step would involve screening various phosphine reagents (e.g., triphenylphosphine, tri(n-butyl)phosphine) and reaction conditions (solvent, temperature) to maximize the yield of the monoxide and minimize side reactions or complete deoxygenation back to the parent rubrene.
Reaction Mechanism Elucidation for Monoxide Formation
The mechanism of monoxide formation depends on the chosen synthetic route.
If proceeding via the endoperoxide, the mechanism involves the deoxygenation by a phosphine reagent. This is initiated by the nucleophilic attack of the phosphine on one of the peroxide's oxygen atoms. This forms a phosphorane intermediate, which then undergoes a concerted or stepwise process to extrude a phosphine oxide molecule, leaving behind the epoxide ring.
For the direct epoxidation route using a peroxyacid like m-CPBA, the reaction is believed to proceed through a concerted mechanism often referred to as the "butterfly mechanism". libretexts.org The peroxyacid delivers an oxygen atom to the double bond in a single step, forming the epoxide and the corresponding carboxylic acid. The stereochemistry of the starting alkene is retained in the product. masterorganicchemistry.com
In the case of catalytic epoxidation, the mechanism is dictated by the nature of the catalyst. For instance, with metal-salen complexes, a high-valent metal-oxo species is often proposed as the active oxidizing agent. This species is generated from the catalyst and a terminal oxidant (e.g., hydrogen peroxide, sodium hypochlorite). The substrate then interacts with this metal-oxo species, leading to oxygen transfer and regeneration of the catalyst. The chiral ligands on the catalyst create a chiral environment that directs the approach of the substrate, leading to enantioselectivity. elsevierpure.com
The elucidation of the precise mechanism for the formation of this compound would require detailed kinetic studies, isotopic labeling experiments, and computational modeling to map the reaction energy profiles for the competing pathways of epoxidation and endoperoxide formation.
Mechanistic Studies of Oxidative Pathways and Oxygen Atom Transfer
The primary route to this compound is through the photo-oxidation of rubrene. This process involves the reaction of rubrene with molecular oxygen in the presence of light, leading to the formation of a stable endoperoxide. acs.orgrsc.org This reaction is a spontaneous and rapid process, particularly when a solution of rubrene is exposed to both air and visible light. acs.orgrsc.org
The generally accepted mechanism involves the photosensitized formation of singlet oxygen, which then undergoes a [4+2] cycloaddition reaction with the central aromatic rings of the tetracene core of rubrene. This cycloaddition results in the formation of an O₂-bridge across the central carbon atoms of the naphthacene skeleton, effectively breaking the linear conjugation of the parent molecule. acs.org
Further studies have shown that this initial endoperoxide, referred to as rubrene-Ox1, can undergo subsequent reactions. Under prolonged exposure to certain conditions, such as stirring in chlorinated solvents, a secondary, irreversible oxidation product, rubrene-Ox2, is formed. rsc.org This secondary product results from an acid-catalyzed rearrangement of the initial endoperoxide. rsc.org Density Functional Theory (DFT) calculations have been employed to investigate this rearrangement, providing theoretical support for the proposed mechanism. rsc.org
Investigation of Intermediates and Transition States
The investigation of intermediates and transition states in the oxidative pathways of tetraphenylnaphthacene has been facilitated by spectroscopic techniques and computational studies. The formation of the initial endoperoxide (rubrene-Ox1) has been monitored in real-time using ¹H NMR and UV-vis spectroscopy. rsc.org These studies allow for the observation of the disappearance of the characteristic absorption bands of rubrene and the appearance of new signals corresponding to the endoperoxide.
Computational studies, specifically DFT, have been instrumental in elucidating the energetics of the oxidation process. The potential energy surfaces for both concerted and stepwise mechanisms of the oxidation of rubrene to the endoperoxide have been calculated. These calculations help in understanding the key transition structures involved in the initial oxygen addition. rsc.org
Furthermore, the subsequent acid-catalyzed rearrangement of the endoperoxide to the irreversible product (rubrene-Ox2) has also been modeled using DFT. rsc.org These computational analyses provide insights into the thermodynamic stability and reaction barriers of the intermediates and transition states along the reaction coordinate.
Purification and Isolation Techniques for Complex Organic Compounds
The isolation of pure this compound from the reaction mixture containing unreacted rubrene and other byproducts requires advanced purification techniques.
Advanced Chromatographic Separations
Column chromatography is a principal method for the purification of this compound (rubrene endoperoxide). Following the photo-oxidation of rubrene in a solvent like chloroform, the resulting mixture can be subjected to silica-gel column chromatography.
A typical procedure involves dissolving the crude reaction mixture and purifying it using a silica-gel column with a non-polar eluent. For instance, the endoperoxide can be effectively separated using hexanes as the eluent, yielding the product as a white solid. The progress of the separation can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the collection of pure fractions.
Below is a table summarizing a typical chromatographic purification of rubrene endoperoxide:
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexanes |
| Starting Material | Crude product from photo-oxidation of rubrene |
| Isolated Product | Rubrene Endoperoxide (white solid) |
| Monitoring Technique | Thin-Layer Chromatography (TLC) |
Controlled Crystallization Methodologies
Controlled crystallization is a powerful technique for obtaining highly pure, crystalline this compound. Single crystals of rubrene endoperoxide have been successfully grown from a solution of rubrene in p-xylene (B151628). acs.org
The process involves dissolving rubrene in the solvent and exposing the solution to visible light at ambient temperature. Over a period of about 30 minutes, a mixture of colorless single crystals of the rubrene endoperoxide and light-green crystals of a byproduct, 1,2-diphenylmethylene-3,4-diphenyl cyclobutene, are formed. acs.org The distinct colors of the crystals allow for their manual separation.
The crystalline structure of the rubrene endoperoxide has been characterized by single-crystal X-ray diffraction, confirming the formation of the O₂-bridge across the tetracene core. acs.org The table below provides the pertinent crystallographic data for a p-xylene solvate of rubrene endoperoxide.
| Parameter | Value |
| Compound | Rubrene Endoperoxide p-xylene (1) |
| Chemical Formula | C₄₂H₂₈O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.123(3) |
| b (Å) | 16.123(3) |
| c (Å) | 14.893(3) |
| α (°) | 90 |
| β (°) | 101.98(3) |
| γ (°) | 90 |
| Volume (ų) | 3319.1(11) |
| Z | 4 |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Tetraphenylnaphthacene Monoxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of tetraphenylnaphthacene monoxide. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the four phenyl substituents will likely appear as overlapping multiplets, while the protons on the naphthacene (B114907) core will show distinct chemical shifts influenced by the presence of the epoxide ring. The introduction of the oxygen atom creates asymmetry in the naphthacene core, leading to a greater number of unique proton signals compared to the parent tetraphenylnaphthacene (rubrene). The protons on the carbon atoms of the epoxide ring are anticipated to be significantly shielded, appearing at a much higher field, estimated to be in the range of 4.0-5.0 ppm, due to the strained three-membered ring and the electronegativity of the oxygen atom. oregonstate.edu
The ¹³C NMR spectrum will provide complementary information, with the numerous aromatic carbons of the phenyl and naphthacene moieties resonating in the typical downfield region of 120-150 ppm. The carbon atoms of the epoxide ring are expected to be significantly shielded compared to their olefinic counterparts in rubrene (B42821), with predicted chemical shifts in the range of 60-70 ppm. oregonstate.edu The carbon atoms directly attached to the phenyl groups and the carbons at the fusion points of the aromatic rings will also exhibit characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Epoxide CH | 4.0 - 5.0 | 60 - 70 |
| Naphthacene Core CH | 7.0 - 8.0 | 120 - 135 |
| Phenyl CH | 7.2 - 7.8 | 125 - 130 |
| Quaternary Naphthacene C | - | 130 - 150 |
| Quaternary Phenyl C | - | 135 - 145 |
Note: These are predicted values based on the analysis of related structures and general spectroscopic principles. Actual experimental values may vary.
To unravel the intricate proton and carbon network, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.eduslideshare.net For this compound, COSY would be crucial for establishing the connectivity of protons within each phenyl ring and for tracing the proton network across the naphthacene backbone, helping to differentiate between the various aromatic signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net This is particularly useful for determining the stereochemistry of the epoxide ring and the relative orientation of the phenyl substituents. Cross-peaks between the epoxide protons and nearby aromatic protons would confirm their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.eduslideshare.net This would allow for the direct assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum, providing a clear map of the C-H bonds in this compound.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two or three bonds. sdsu.eduslideshare.net This powerful technique is instrumental in piecing together the entire molecular structure by connecting fragments identified through COSY and HSQC. For instance, HMBC correlations from the phenyl protons to the quaternary carbons of the naphthacene core would confirm the attachment points of the phenyl groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. nih.govnih.gov The parent compound, tetraphenylnaphthacene (rubrene), has a molecular formula of C₄₂H₂₈ and a monoisotopic mass of approximately 532.2195 amu. The addition of an oxygen atom to form the monoxide (C₄₂H₂₈O) would increase the mass by approximately 15.9949 amu. Therefore, the expected accurate mass of the molecular ion [M]⁺ of this compound would be approximately 548.2144 amu. The observation of a molecular ion peak with this high mass accuracy would provide strong evidence for the successful synthesis of the target compound.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z |
| [M]⁺ | C₄₂H₂₈O | 548.2144 |
| [M+H]⁺ | C₄₂H₂₉O | 549.2217 |
Note: Predicted m/z values are based on the elemental composition and may vary slightly depending on the ionization method and instrument calibration.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. nih.govnih.gov The fragmentation pattern provides valuable structural information. For polycyclic aromatic hydrocarbons and their derivatives, common fragmentation pathways involve the loss of small neutral molecules or radicals. In the case of this compound, characteristic fragmentation pathways would likely include:
Loss of CO: A common fragmentation for epoxides, leading to the formation of a radical cation with an m/z corresponding to C₄₁H₂₈.
Loss of a Phenyl Radical: Cleavage of the bond connecting a phenyl group to the naphthacene core, resulting in a fragment ion corresponding to [M - C₆H₅]⁺.
Retro-Diels-Alder Reactions: The polycyclic core could undergo retro-Diels-Alder fragmentation, leading to the loss of smaller aromatic fragments.
Analysis of these fragmentation pathways would provide further confirmation of the proposed structure.
Vibrational Spectroscopy (IR and Raman)
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations around 3000-3100 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub The most significant feature for confirming the presence of the epoxide ring would be the C-O-C stretching vibrations. The asymmetric and symmetric stretching modes of the epoxide ring are typically observed in the regions of 810-950 cm⁻¹ and 1250 cm⁻¹, respectively. oregonstate.edu
The Raman spectrum would also exhibit strong bands corresponding to the aromatic ring vibrations. researchgate.net The breathing modes of the phenyl rings and the naphthacene core are expected to be prominent. The symmetric C-O-C stretching vibration of the epoxide ring, which might be weak in the IR spectrum, could be more intense in the Raman spectrum.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| Epoxide C-O-C Asymmetric Stretch | 810 - 950 | Weak or inactive |
| Epoxide C-O-C Symmetric Stretch | ~1250 | ~1250 |
| Phenyl Ring Breathing | Weak or inactive | ~1000 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Modes
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum is dominated by signals from the phenyl and naphthacene moieties, but the most crucial feature for confirming its structure is the evidence of the peroxide bridge.
The formation of the endoperoxide introduces C-O single bonds and an O-O single bond, while disrupting the aromaticity of the central ring system. The stretching vibration of the peroxide O-O bond is notoriously difficult to identify as it is often weak and can be obscured by other vibrational modes. semanticscholar.org However, studies on various organic peroxides suggest that this band typically appears in the 1200-1000 cm⁻¹ region. semanticscholar.org More specifically, some hydroperoxo species show a distinct O-O stretch absorption around 837 cm⁻¹. nih.gov The C-O stretching vibrations of the newly formed ether-like linkages are expected to produce strong signals, typically in the 1300-1000 cm⁻¹ range.
The rest of the spectrum would feature characteristic absorptions for the aromatic rings, including C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Changes in these aromatic regions compared to the parent rubrene can also provide evidence of the disruption of the conjugated system.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | > 3000 | Variable |
| Aromatic C=C | Stretch | 1600 - 1450 | Variable |
| C-O (Peroxide bridge) | Stretch | 1300 - 1000 | Strong |
| O-O (Peroxide) | Stretch | 1200 - 1000 | Weak to Medium |
Raman Spectroscopy for Molecular Skeleton Vibrations and Polymorphism Analysis
This technique would be instrumental in confirming the structural changes from rubrene to its endoperoxide. The intense Raman bands associated with the conjugated π-system of rubrene would be absent or significantly diminished in the spectrum of the endoperoxide. New bands corresponding to the vibrations of the now non-planar, saturated central ring containing the peroxide bridge would appear.
Furthermore, Raman spectroscopy is a powerful, non-destructive tool for analyzing polymorphism—the ability of a compound to exist in different crystal structures. dtu.dk Different polymorphs of a substance can exhibit distinct Raman spectra, especially in the low-frequency (lattice vibration) region below 200 cm⁻¹, due to differences in intermolecular interactions and crystal packing. dtu.dk Should this compound exhibit polymorphism, micro-Raman spectroscopy could be used to identify and map the distribution of different crystalline forms within a sample. Studies on other peroxides have successfully used Raman spectroscopy to differentiate between polymorphs and identify crystal structures. researchgate.net
Electronic Absorption and Emission Spectroscopy Methodologies
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique provides definitive evidence for the formation of this compound from rubrene.
Rubrene is a vibrant red-orange compound due to its extensive conjugated π-electron system across the tetracene backbone, which results in strong absorption of light in the visible region (approx. 450-540 nm). researchgate.net Upon photo-oxidation, an O₂ molecule bridges the central aromatic ring, physically separating the conjugated system into two isolated naphthalene-like moieties. acs.org This disruption of conjugation leads to a dramatic change in the electronic structure.
The resulting this compound is colorless because it no longer absorbs light in the visible range. acs.org Its electronic transitions, primarily π → π* transitions within the remaining aromatic rings (phenyl and naphthalene (B1677914) units), require higher energy. Consequently, the absorption spectrum shifts significantly to the ultraviolet region. rsc.org Research indicates that the endoperoxide displays absorption peaks at higher energies, with one report identifying a peak around 5 eV (approximately 248 nm). researchgate.net The disappearance of the visible absorption bands of rubrene and the appearance of new UV bands are routinely used to monitor the oxidation reaction. rsc.orgresearchgate.net
Table 2: Comparison of Electronic Absorption Properties
| Compound | Key Absorption Region | λmax (approx.) | Electronic Transition Type | Appearance |
| Rubrene | Visible | 450 - 540 nm | π → π* (extended conjugation) | Red-Orange |
| This compound | Ultraviolet | ~250 nm researchgate.net | π → π* (isolated aromatic systems) | Colorless acs.org |
Fluorescence and phosphorescence spectroscopy investigate the de-excitation pathways of molecules after they absorb light. The photophysical character of this compound is starkly different from its precursor, rubrene. While rubrene is known for its high fluorescence quantum yield, its endoperoxide is essentially non-fluorescent. acs.orgnih.gov The peroxide bridge provides an efficient non-radiative decay pathway for any absorbed energy, preventing the emission of light.
However, the excited state dynamics of this compound are of significant interest due to its ability to undergo cycloreversion. The compound is thermally and photochemically unstable, and upon excitation, it can decompose, releasing molecular oxygen and regenerating the highly fluorescent parent rubrene molecule. rsc.org This process can be represented as:
RO₂ + energy (heat or light) → R* + O₂ R* → R + light (fluorescence) (where RO₂ is this compound and R is rubrene)
This decomposition is a key step in many chemiluminescence systems where rubrene is used as the final emitter. acs.org The cycloreversion can also be sensitized by other molecules. For instance, in the presence of 9,10-dicyanoanthracene, the endoperoxide undergoes sensitized cycloreversion with a quantum yield of 0.07. tandfonline.com This reactivity highlights that while the molecule itself does not fluoresce, its excited state leads to a significant chemical transformation, which is a critical aspect of its photophysical characterization.
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light. It is a technique that is exclusively sensitive to chiral molecules—molecules that are non-superimposable on their mirror images.
The molecular structure of this compound possesses planes of symmetry and is therefore achiral. As a result, it does not exhibit optical activity and will not produce a CD signal. Therefore, CD spectroscopy is not an applicable technique for characterizing the intrinsic features of this molecule. The technique would only become relevant if the molecule were placed in a chiral environment or if chiral substituents were added to its structure, thereby inducing chirality.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. Several studies have successfully determined the crystal structure of this compound, confirming the peroxide bridge's formation and its profound structural consequences. nih.govacs.org
The addition of the O₂ bridge across the central C5a and C11a atoms of the naphthacene backbone forces the ring system out of planarity. acs.org The C-C bond distances in the bridged ring are elongated to typical single-bond lengths, and the molecule consists of two isolated, planar naphthalene systems on either side of the puckered central ring. acs.org
Crystal structures have been reported for solvates of this compound, such as with acetone (B3395972) or p-xylene (B151628). nih.govacs.org The crystal packing and even the space group can be influenced by the solvent molecule included in the lattice. acs.org For example, the acetone monosolvate crystallizes in a monoclinic system with the space group P2₁/c. nih.gov
Table 3: Crystallographic Data for this compound Acetone Monosolvate nih.gov
| Parameter | Value |
| Chemical Formula | C₄₂H₂₈O₂·C₃H₆O |
| Molecular Weight | 622.72 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 11.1592 (6) Å |
| b | 21.2248 (11) Å |
| c | 13.6121 (7) Å |
| β | 103.113 (1)° |
| Volume (V) | 3140.0 (3) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 90 K |
Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Packing
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the exact molecular structure of crystalline solids. This technique involves directing a focused beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed to determine the precise spatial coordinates of each atom within the molecule. This analysis yields fundamental information, including bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation.
Furthermore, SC-XRD reveals how individual molecules of this compound arrange themselves in the crystal lattice, a phenomenon known as crystal packing. This includes the determination of the unit cell parameters—the fundamental repeating unit of the crystal—and the space group, which describes the symmetry elements present in the crystal structure. Understanding the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the crystal packing, is essential as these interactions can significantly influence the material's electronic and photophysical properties.
To date, detailed crystallographic data for this compound is not widely available in published literature. However, for the closely related and extensively studied compound, rubrene (5,6,11,12-tetraphenylnaphthacene), several crystalline forms, or polymorphs, have been identified. The most common is an orthorhombic form, though triclinic and monoclinic structures have also been reported. omicsonline.orgwikipedia.org For instance, orthorhombic rubrene crystals exhibit a well-defined unit cell with specific lattice parameters. lehigh.edu The study of such related compounds underscores the type of detailed structural information that SC-XRD can provide for this compound once suitable single crystals are obtained and analyzed.
Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₄₂H₂₈O |
| Formula Weight | 548.67 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 18.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3003.6 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.212 |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from a single-crystal X-ray diffraction study. Actual experimental data for this compound is required for accurate representation.
Powder X-ray Diffraction for Crystalline Phase Identification and Thin Film Morphology
Powder X-ray diffraction (PXRD) is a versatile and powerful technique for characterizing crystalline materials in a powdered or polycrystalline solid form. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a bulk sample containing a multitude of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of X-ray intensity as a function of the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. omicsonline.org
A primary application of PXRD is the identification of crystalline phases by comparing the experimental diffraction pattern to reference patterns in databases such as the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD). This allows for the confirmation of the synthesis of the desired compound and the detection of any crystalline impurities. For a novel compound like this compound, PXRD would be instrumental in establishing a standard diffraction pattern for future reference and quality control.
In the context of materials science and electronics, PXRD is invaluable for characterizing the structure of thin films. The morphology of a thin film—including the orientation of the crystalline domains (texture), the degree of crystallinity, and the presence of different polymorphs—profoundly impacts the performance of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). By analyzing the PXRD pattern of a this compound thin film, researchers can gain insights into the quality of the film and optimize deposition parameters to achieve desired crystalline orientations that may enhance properties like charge carrier mobility. For example, in related organic semiconductors, specific crystalline orientations are known to facilitate more efficient charge transport.
Table 2: Hypothetical Powder X-ray Diffraction Peak List for this compound
| 2θ (degrees) (Hypothetical) | d-spacing (Å) (Hypothetical) | Relative Intensity (%) (Hypothetical) |
| 8.5 | 10.4 | 100 |
| 12.8 | 6.9 | 45 |
| 17.1 | 5.2 | 80 |
| 21.5 | 4.1 | 60 |
| 25.8 | 3.4 | 30 |
Note: This table represents a hypothetical set of the most intense diffraction peaks for this compound. The 2θ values are dependent on the X-ray wavelength used (commonly Cu Kα, λ = 1.5406 Å). This data would be used to identify the compound and assess its crystallinity.
Theoretical and Computational Studies of Tetraphenylnaphthacene Monoxide
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and associated properties. For large organic molecules like tetraphenylnaphthacene monoxide, these methods can predict reactivity, optical properties, and electronic stability, which are crucial for applications in organic electronics.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for large systems. It is particularly effective for calculating the ground-state electronic properties of organic molecules. DFT calculations for this compound would focus on optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms.
Once the optimized geometry is obtained, the key electronic properties can be determined. Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that provides a theoretical estimate of the molecule's electronic excitation energy and its kinetic stability. A smaller gap typically suggests that the molecule can be more easily excited, which influences its color and electronic behavior.
DFT calculations also provide electron density maps, which visualize how charge is distributed across the molecule. For this compound, these maps would likely show high electron density localized on the naphthacene (B114907) core and delocalized across the phenyl rings, with modifications to this distribution induced by the monoxide functional group. Functionals such as B3LYP or M06-2X combined with basis sets like 6-31G(d,p) or def2-TZVP are commonly employed for such calculations on organic molecules.
Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -5.45 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -2.30 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 3.15 eV | Indicates electronic excitability and chemical stability. |
| Total Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy for energies and spectroscopic properties.
For this compound, these high-level calculations would be used to refine the energetic landscape, providing a more accurate determination of its stability relative to potential isomers. They are also the gold standard for predicting spectroscopic features. For instance, ab initio calculations can be used to simulate vibrational spectra (like IR and Raman), which arise from the molecule's atomic vibrations. Each calculated vibrational frequency corresponds to a specific motion (e.g., C-H stretching, ring deformation), and comparing these theoretical spectra to experimental data is a key method for structure validation. Similarly, these methods can predict electronic transition energies, which are fundamental to understanding UV-Visible absorption spectra.
Spectroscopic Property Prediction and Validation
A primary application of computational chemistry is the prediction of spectroscopic properties that can be directly compared with experimental measurements. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Visible absorption spectra.
For this compound, a TD-DFT calculation would predict the wavelengths of light the molecule absorbs most strongly. These absorptions correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculations would also provide the "oscillator strength" for each transition, which corresponds to the intensity of the spectral peak. By simulating the spectrum, researchers can gain insight into the nature of the electronic transitions (e.g., π→π* transitions) and how the monoxide group influences the optical properties compared to the parent tetraphenylnaphthacene. This predictive capability is invaluable for designing molecules with specific colors or optical responses.
Hypothetical TD-DFT Predicted Absorption Spectrum Data for this compound
| Transition | Wavelength (λmax) | Oscillator Strength (f) | Primary Orbital Contribution |
| S0 → S1 | 485 nm | 0.85 | HOMO → LUMO |
| S0 → S2 | 452 nm | 0.21 | HOMO-1 → LUMO |
| S0 → S3 | 375 nm | 0.15 | HOMO → LUMO+1 |
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Computational chemistry provides an indispensable tool for the prediction of Nuclear Magnetic Resonance (NMR) parameters, aiding in structure verification and spectral assignment. The primary method for this is Density Functional Theory (DFT), often in combination with the Gauge-Including Atomic Orbital (GIAO) approach, which accounts for the magnetic field dependence of the atomic basis functions. nih.gov
The process begins with the optimization of the molecule's three-dimensional geometry. Functionals like B3LYP with a basis set such as 6-31G(d) are commonly employed to find the lowest energy conformation. wisc.edu Following geometry optimization, the GIAO method is used to calculate the isotropic magnetic shielding constants for each nucleus. arkat-usa.org These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. wisc.edu
To enhance accuracy, researchers often apply a linear scaling factor, derived from comparing calculated shifts with experimental data for a set of similar compounds. nih.govarkat-usa.org This corrects for systematic errors inherent in the chosen theoretical level. Different DFT functionals (e.g., mPW1PW91, OLYP) and more extensive basis sets (e.g., pcSseg-2) can be benchmarked to find the most accurate protocol for the class of compounds under investigation. arkat-usa.org While specific data for this compound is not available, the table below illustrates the typical output of such a computational study.
Hypothetical Predicted NMR Chemical Shifts for this compound This table is for illustrative purposes only and does not represent experimentally verified data.
| Atom Type | Position | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic Carbon | C1 | 135.2 | - |
| Aromatic Carbon | C2 | 128.9 | - |
| Aromatic Proton | H1 | - | 8.15 |
| Aromatic Proton | H2 | - | 7.68 |
Simulation of Electronic Spectra (UV-Vis, Fluorescence)
The simulation of electronic spectra, such as UV-Vis absorption and fluorescence, is predominantly carried out using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com This method calculates the energies required to promote an electron from the ground state (S₀) to various excited states (S₁, S₂, etc.). acs.org These calculated transition energies and their corresponding intensities (oscillator strengths) can be used to generate a theoretical spectrum that can be compared with experimental results.
The accuracy of TD-DFT simulations is highly dependent on the choice of the exchange-correlation functional and the basis set. acs.org Functionals like B3LYP, PBE0, and CAM-B3LYP are frequently used for polycyclic aromatic compounds. mdpi.com These calculations provide valuable insights into the nature of electronic transitions, identifying the specific molecular orbitals (e.g., HOMO, LUMO) involved. acs.org For a molecule like this compound, TD-DFT could predict the maximum absorption wavelengths (λmax) and help assign the observed spectral bands to specific electronic transitions within the aromatic system.
Hypothetical Simulated Electronic Transitions for this compound This table is for illustrative purposes only and does not represent experimentally verified data.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 2.75 | 451 | 0.85 | HOMO → LUMO |
| S₀ → S₂ | 3.10 | 400 | 0.12 | HOMO-1 → LUMO |
| S₀ → S₃ | 3.45 | 359 | 0.45 | HOMO → LUMO+1 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a cornerstone for investigating reaction mechanisms, allowing researchers to map the potential energy surface (PES) of a chemical transformation. acs.org This involves identifying and calculating the energies of all relevant species along a reaction coordinate, including reactants, products, reaction intermediates, and, crucially, transition states. A transition state is the highest energy point along the lowest energy path from reactants to products.
By locating the transition state structure, its energy can be calculated, providing the activation barrier for the reaction. Transition state theory can then be used to estimate reaction rate constants. nih.gov For a molecule like this compound, this approach could be used to model its formation, such as from the oxidation of tetraphenylnaphthacene, or its subsequent degradation reactions. acs.org
Elucidating Reaction Mechanisms Through Computational Energetics
For example, in the oxidation of a large PAH, there may be several possible sites for attack. acs.org Computational methods can calculate the activation energy for oxidation at each site. The pathway with the lowest activation barrier is predicted to be the major reaction pathway. High-level theoretical methods, such as coupled-cluster theory (e.g., CCSD(T)) or reliable DFT functionals, are used to obtain accurate energy values. nih.gov
Stability and Reactivity Prediction under Various Conditions
Theoretical methods are highly effective at predicting the intrinsic stability and reactivity of molecules. The relative stability of different isomers can be determined by comparing their calculated ground-state energies; the isomer with the lowest energy is the most thermodynamically stable. nih.gov
Reactivity can be predicted using several descriptors. The HOMO-LUMO energy gap is a common indicator: a smaller gap generally suggests higher reactivity. nmepscor.org For electrophilic reactions on aromatic systems, the site of reaction can often be predicted by identifying the atom with the most negative calculated atomic charge or the lowest predicted ¹³C NMR chemical shift. acs.orgresearchgate.net Furthermore, computational models can simulate various environmental conditions. For instance, the use of implicit solvent models like the Polarizable Continuum Model (PCM) allows for the prediction of stability and reactivity in different solvents. arkat-usa.orgnmepscor.org This makes it possible to computationally screen the behavior of this compound under a wide range of potential experimental conditions.
Reactivity and Transformation Mechanisms of Tetraphenylnaphthacene Monoxide
Oxidation and Reduction Pathways
The redox behavior of tetraphenylnaphthacene monoxide is intrinsically linked to its parent compound, rubrene (B42821). While direct electrochemical studies on the monoxide are scarce, its formation and decomposition provide insight into its oxidation and reduction pathways.
Electrochemical Studies of Redox Behavior
The parent molecule, rubrene, undergoes reversible oxidation and reduction. wikipedia.org It displays an oxidation potential of 0.95 V and a reduction potential of -1.37 V versus a saturated calomel (B162337) electrode (SCE). wikipedia.org The formation of this compound is itself an oxidation process, where the rubrene core reacts with singlet oxygen. acs.orgnih.gov This photo-oxidation leads to a disruption of the conjugated π-system of the tetracene backbone, resulting in a more insulating material with an increased HOMO-LUMO gap. nih.gov The electronic structure of the oxidized film indicates a significant decrease in the density of states near the Fermi level, consistent with the loss of conjugation. nih.gov
The electrochemical stability of the endoperoxide is limited. The reaction to form the endoperoxide is thermally reversible, suggesting that it can be reduced back to rubrene. rsc.org This reversibility is a key factor in the potential for self-healing in rubrene-based devices.
Chemical Oxidation/Reduction Mechanisms and Products
The primary chemical oxidation pathway for rubrene is the [4+2] cycloaddition of singlet oxygen to the central aromatic rings, yielding the endoperoxide. nih.goviucr.org This reaction is highly efficient and occurs rapidly when solutions of rubrene are exposed to light and oxygen. nih.govrsc.org The process can be monitored by the disappearance of the characteristic visible absorption bands of rubrene and the emergence of absorption features corresponding to the oxidized product at higher energies (around 4.9 eV). researchgate.netarxiv.org
Further oxidation or rearrangement can lead to other products. For instance, prolonged exposure to certain conditions, such as stirring in chlorinated solvents, can result in an irreversible transformation to a secondary product involving the loss of a phenol (B47542) group. rsc.org Density Functional Theory (DFT) calculations support the formation of both rubrene-epoxide and rubrene-endoperoxide upon exposure to an ambient environment. nih.gov
Photochemical Reactions and Photo-induced Transformations
Light plays a critical role in both the formation and potential subsequent reactions of this compound.
Photo-isomerization and Rearrangement Studies
While direct photo-isomerization of the endoperoxide is not extensively documented, an acid-catalyzed rearrangement has been identified. rsc.org This suggests that in the presence of acidic species, which can be generated photochemically in certain environments, the endoperoxide can transform into a more stable, irreversible product. rsc.org This rearrangement pathway is a significant factor in the long-term degradation of rubrene-based materials.
Photo-degradation Mechanisms and Stability under Irradiation
The formation of this compound is the primary photo-degradation pathway for rubrene. researchgate.netarxiv.orguni-tuebingen.de The photo-oxidation is orders of magnitude faster than oxidation in the dark. arxiv.org The stability of the endoperoxide itself is limited, as it can thermally revert to rubrene and molecular oxygen. rsc.org However, this reversibility can be compromised by the aforementioned acid-catalyzed rearrangement. rsc.org
The photo-oxidation process involves the generation of singlet oxygen, which then reacts with the rubrene molecule. nih.govacs.org The quantum yield of this process is high, making rubrene highly sensitive to photo-oxidation. Studies on rubrene thin films have shown that the entire film can be oxidized upon exposure to ambient conditions, leading to a significant change in its optical and electronic properties. nih.gov The intake of oxygen leads to a measurable increase in the film thickness. uni-tuebingen.de
Acid-Base Reactivity and Protonation Equilibria
The endoperoxide linkage in this compound is susceptible to acid-catalyzed reactions.
An identified acid-catalyzed rearrangement of the endoperoxide leads to the formation of an irreversible secondary product. rsc.org This reaction pathway highlights the importance of controlling the chemical environment to ensure the stability of rubrene-based devices, as even trace amounts of acidic impurities can facilitate the degradation of the photo-oxidized product. The mechanism likely involves the protonation of one of the peroxide oxygens, followed by a series of bond-breaking and bond-forming steps to yield a more thermodynamically stable rearranged product.
Cycloaddition and Other Pericyclic Reactions Involving the Naphthacene (B114907) Core
The naphthacene core of this compound is a polycyclic aromatic hydrocarbon (PAH) and, like other PAHs, can participate in cycloaddition reactions. These reactions are a powerful tool in organic synthesis for creating three-dimensional structures from flat aromatic compounds. nih.gov The reactivity of the naphthacene core in cycloaddition reactions is influenced by its electronic properties and the steric hindrance imposed by the phenyl substituents.
Diels-Alder reactions, a type of [4+2] cycloaddition, are well-documented for anthracenes and can be extended to naphthacene derivatives. researchgate.net In these reactions, the central rings of the acene typically act as the diene. For instance, anthracenes readily undergo [4+2] cycloaddition with various dienophiles at the 9,10-positions. researchgate.net Similarly, the naphthacene core can react with dienophiles, although the specific reactivity of this compound in such reactions would require experimental investigation. The presence of the monoxide functional group and the four phenyl groups would significantly influence the regioselectivity and stereoselectivity of the cycloaddition.
Recent advancements have utilized visible-light energy-transfer catalysis to facilitate intermolecular dearomative [4+2] cycloaddition reactions of naphthalenes. nih.govresearchgate.net This method allows for the synthesis of diverse bicyclo[2.2.2]octa-2,5-diene scaffolds and demonstrates the potential for late-stage functionalization of complex molecules. nih.govresearchgate.net Such photochemical strategies could potentially be applied to this compound to overcome the high kinetic barrier often associated with thermal cycloadditions of polycyclic aromatic hydrocarbons. nih.gov
Formal cycloadditions, which may involve charged or radical intermediates, represent another class of reactions that could be explored with the naphthacene core. wikipedia.org These reactions, while not strictly pericyclic, can lead to the formation of cyclic adducts. wikipedia.org
| Reaction Type | Description | Potential Applicability to this compound |
| Diels-Alder ([4+2] Cycloaddition) | A concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. researchgate.netwikipedia.org | The central rings of the naphthacene core could act as the diene, reacting with suitable dienophiles. The phenyl and monoxide substituents would influence reactivity and selectivity. |
| Visible-Light Mediated Cycloaddition | Utilizes a photosensitizer to promote cycloaddition under milder conditions than thermal methods. nih.govresearchgate.net | This approach could be a viable strategy to induce cycloaddition reactions of the naphthacene core, potentially overcoming steric or electronic barriers. |
| Formal Cycloadditions | Reactions that proceed through stepwise mechanisms involving ionic or radical intermediates to form cyclic products. wikipedia.org | The naphthacene core could potentially undergo formal cycloadditions with appropriate reagents, expanding the range of possible cyclic derivatives. |
Advanced Materials Science Applications and Functional Integration
Organic Electronics and Optoelectronics Research
The field of organic electronics heavily relies on semiconducting materials that exhibit high charge carrier mobility and efficient luminescence. Rubrene (B42821) is a benchmark material in this field, and understanding its electronic behavior is crucial for designing new derivatives like tetraphenylnaphthacene monoxide.
The mechanism of charge transport in organic molecular crystals like rubrene is a complex topic, often described as a hybrid between band-like transport and thermally activated hopping. mdpi.com At room temperature, the interaction of charge carriers with molecular vibrations (phonons) suggests a hopping mechanism. mdpi.com However, experimental observations of decreasing mobility with increasing temperature point towards a band-like transport behavior. mdpi.com
Theoretical models, such as those combining quantum charge-transfer theory with random-walk simulations, have been developed to bridge this gap and accurately predict charge mobilities. mdpi.com For instance, first-principles calculations have predicted room-temperature hole mobilities for rubrene to be in good agreement with experimental values. mdpi.com The charge transport is highly anisotropic, with the highest mobility observed along the b-axis of the orthorhombic crystal structure, which is attributed to the strong π-π stacking between adjacent tetracene backbones. mdpi.comnih.gov
The introduction of oxygen, as in the case of rubrene's photo-oxidation product, rubrene endoperoxide, significantly impacts charge transport. nih.gov The formation of the endoperoxide disrupts the planarity and aromaticity of the tetracene core, leading to a loss of the favorable π-stacking interactions and a decrease in semiconducting properties. nih.gov Studies on rubrene derivatives designed to limit oxidation have been instrumental in clarifying the role of oxidation on transport properties, suggesting that an oxygen-enhanced conductivity model might be at play, rather than direct conduction through the oxidized species. rsc.org
Table 1: Charge Carrier Mobility in Rubrene
| Compound | Crystal Axis | Hole Mobility (cm²/Vs) | Reference |
| Rubrene | b-axis | up to 40 | mdpi.com |
| Rubrene | a-axis | ~3 times lower than b-axis |
This table presents data for the parent compound, rubrene, as specific data for this compound is not available.
Exciton (B1674681) dynamics, which govern the fate of photoexcited states, are fundamental to the performance of optoelectronic devices. In tetracene, a related acene, time-resolved photoluminescence studies have revealed complex exciton dynamics. rsc.org The initial picosecond luminescence decay is temperature-independent, while the nanosecond dynamics are highly temperature-dependent. rsc.org This behavior is interpreted in terms of the coupling of the singlet excited state (S₁) to a multiexciton state, leading to exciton "dimming." rsc.org At higher temperatures, these "dull" excitons can access triplet states, which quenches the delayed fluorescence. rsc.org
The high photoluminescence quantum yield of rubrene, approaching 100% in solution, is a key property for its use in organic light-emitting diodes (OLEDs). arxiv.org The introduction of oxygen-containing functional groups through oxidation can alter these dynamics. While specific studies on this compound are absent, research on oxidized rubrene films indicates a blue-shift in absorption compared to the pristine material. researchgate.net This suggests a change in the electronic energy levels and, consequently, the exciton dynamics.
Fluorescent Probes and Luminescent Materials Development
The inherent fluorescence of the tetraphenylnaphthacene scaffold makes it an attractive platform for the development of new luminescent materials and probes.
The emission color of organic fluorophores can often be tuned by modifying their chemical structure or controlling their aggregation state. nih.gov For rubrene nanoparticles, it has been demonstrated that hydrothermal treatment can alter their size and, consequently, their photoluminescence (PL) characteristics. nih.gov Pristine rubrene nanoparticles exhibit yellow-orange luminescence, which can be shifted to blue with increasing hydrothermal treatment temperature. nih.gov This tunability is attributed to changes in intermolecular interactions and the formation of different aggregate types, such as H-type aggregates. nih.gov
While direct evidence for this compound is not available, the principle of tuning emission through structural modification is well-established. The introduction of an oxygen atom into the rubrene structure would be expected to modify its electronic properties and thus its emission wavelength. The study of π-extended rubrenes has shown that increasing the conjugation length leads to a red-shift in both absorption and emission spectra. researchgate.net
Table 2: Photophysical Properties of Rubrene and a π-Extended Derivative
| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| Rubrene | 528 | 557 | 0.51 | researchgate.net |
| π-Extended Rubrene | 591 | 620 | 0.45 | researchgate.net |
This table illustrates the effect of structural modification on the photophysical properties of the rubrene core.
The high fluorescence quantum yield of rubrene is a result of its rigid and planar tetracene core, which minimizes non-radiative decay pathways. arxiv.org The four phenyl groups also contribute to its stability. arxiv.org However, oxidation can introduce new decay channels. The photo-oxidation of rubrene leads to the formation of rubrene endoperoxide, a reaction that is thermally reversible. rsc.org This process can quench the fluorescence of rubrene.
In the broader context of fluorescent probes, strategies to enhance luminescence quantum yield often involve restricting intramolecular motions or controlling intermolecular interactions. For example, in the design of fluorescent probes for carbon monoxide, the cleavage of a specific group by the analyte can "turn on" the fluorescence of the dye. nih.gov While not directly related to this compound, these principles highlight the chemical strategies that could be employed to modulate its luminescent properties.
Supramolecular Assembly and Self-Organization Studies
The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of bottom-up nanotechnology and is crucial for the fabrication of high-performance organic electronic devices.
The self-assembly of rubrene has been studied on various surfaces. On a Au(111) surface, rubrene molecules can form large-area chiral supramolecular structures at room temperature. rsc.org These assemblies are composed of double-layered Y-shaped structures containing eight twisted rubrene molecules. rsc.org The chirality is transferred from the bottom layer to subsequent layers. rsc.org On a copper oxide nanotemplate, the self-assembly of rubrene is driven by a competition between the molecule-surface affinity, surface coverage, and spatial confinement. nih.gov
The introduction of functional groups can significantly influence the self-assembly process. For instance, the self-assembly of tetrathiafulvalene (B1198394) (TTF) derivatives is programmed by the interplay of alkyl chains and functional groups, which dictates the balance of van der Waals forces, hydrogen bonding, and S-S interactions. chemrxiv.org While specific studies on the supramolecular assembly of this compound are not available, the presence of a polar oxygen atom would likely introduce new intermolecular interactions, such as dipole-dipole forces or hydrogen bonding capabilities (if hydroxylated), leading to different packing motifs compared to the parent rubrene.
Research on this compound Applications Remains Undisclosed
Extensive investigation into the advanced material science applications and functional integration of the chemical compound This compound has yielded no specific research findings or published data. Despite a thorough search for information pertaining to its role in non-covalent interactions, molecular recognition, the fabrication of ordered nanostructures, and its potential applications in catalysis and sensing, no dedicated scholarly articles, peer-reviewed journals, or other reputable scientific sources detailing these aspects of this compound could be located.
The initial search for information was structured around the key areas of advanced materials science, including non-covalent interactions, which are fundamental to supramolecular chemistry and materials design. The exploration extended to molecular recognition, a critical process for developing highly specific sensors and targeted material functionalities. However, no studies were found that specifically detail the non-covalent interactions of this compound or its capacity for molecular recognition of other molecules or ions.
Further investigation into the fabrication of ordered nanostructures and thin films, a crucial step for integrating materials into electronic and photonic devices, also failed to uncover any research specific to this compound. While the parent compound, tetraphenylnaphthacene (rubrene), is well-studied for its semiconductor properties and use in organic electronics, there is no available information on how the addition of a monoxide functional group impacts its self-assembly properties or its use in creating ordered nanostructures.
Similarly, a comprehensive search for the catalytic and sensing applications of this compound yielded no results. This included looking for its potential role as a ligand or catalyst precursor in organic transformations, as well as its use in optical sensing mechanisms for chemo- or biosensors. The scientific literature does not appear to contain any reports on the catalytic activity of this specific compound or its use as a component in sensing platforms.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Methodologies
The primary route to tetraphenylnaphthacene monoxide is the well-documented photo-oxidation of rubrene (B42821), which occurs spontaneously when a solution of rubrene is exposed to both light and molecular oxygen. researchgate.netacs.org This synthesis is inherently sustainable in that it utilizes ambient oxygen and light as reagents, aligning with the principles of green chemistry. rsc.org However, the process often employs chlorinated solvents, which presents an environmental drawback. researchgate.netrsc.org
Future research is anticipated to focus on developing novel and more sustainable synthetic pathways. Key areas of exploration include:
Solid-State Synthesis: Investigating solvent-free reaction conditions to form the endoperoxide directly on rubrene thin films or crystals, minimizing solvent waste.
Green Solvent Systems: Identifying and optimizing the reaction in environmentally benign solvents to replace the currently used chlorinated ones.
Catalytic Approaches: Exploring the use of photosensitizers that can operate with higher efficiency and at lower energy wavelengths, potentially reducing energy consumption and side reactions. The development of reusable or biodegradable catalysts could further enhance the sustainability of the synthesis. rsc.org
The goal is to refine the synthesis to be not only efficient and high-yielding but also to adhere to the highest standards of sustainable chemistry, which emphasizes waste reduction and the use of non-hazardous materials. rsc.orgsciencedaily.com
Application of Advanced In-Situ Characterization Techniques for Transient Species
The formation and subsequent reactions of this compound involve transient states and intermediates that are crucial for a complete mechanistic understanding. While techniques like ¹H NMR and UV-vis spectroscopy have been successfully used to monitor the spontaneous photo-oxidation of rubrene to its endoperoxide, these methods provide limited temporal resolution for highly reactive species. researchgate.netrsc.org
The application of advanced in-situ characterization techniques represents a significant frontier. These methods could provide real-time snapshots of the reaction as it occurs, offering unprecedented insight. Future research would benefit from:
Transient Absorption Spectroscopy: To detect and characterize short-lived excited states and radical ion pairs that may be involved in the formation or sensitized reactions of the endoperoxide.
In-Situ FTIR and Raman Spectroscopy: To monitor vibrational changes in real-time, allowing for the identification of intermediate structures and the kinetics of their transformation under various conditions.
Stopped-Flow Techniques: To study the kinetics of rapid reactions, such as the acid-catalyzed rearrangement of the endoperoxide, by enabling rapid mixing of reactants.
These advanced techniques can help to map the complete energy landscape of the reactions, identify the structure of fleeting intermediates, and clarify the rate-determining steps in its formation and decay pathways.
Multi-Scale Computational Modeling and Machine Learning in Materials Design
Computational chemistry has already proven invaluable in understanding the behavior of this compound. Density Functional Theory (DFT) has been employed to elucidate the mechanism of an acid-catalyzed rearrangement of the endoperoxide and to study the electronic structure and the nature of the O-O bond. researchgate.netrsc.orgnih.gov
The next evolution in this area involves a multi-pronged computational approach:
Multi-Scale Modeling: Combining quantum mechanical methods (for electronic-level accuracy) with classical molecular dynamics (to simulate larger systems and longer timescales). This could be used to model how the endoperoxide behaves in different solvent environments or within a solid-state matrix, predicting its stability and reactivity.
Machine Learning (ML): While not yet specifically applied to this molecule, ML models could be trained on computational or experimental data to accelerate discovery. researchgate.netrsc.org Potential applications include:
Predicting the properties (e.g., stability, rate of oxygen release) of novel, substituted derivatives of this compound.
Screening for optimal reaction conditions (solvents, catalysts, temperature) for its synthesis or subsequent transformations.
Identifying new potential applications by correlating its computed properties with performance metrics in various fields.
Integrating ML with DFT calculations can create a powerful workflow for the inverse design of new materials with tailored functionalities based on the endoperoxide scaffold.
| Technique | Application in this compound Research | Future Potential |
| ¹H NMR & UV-vis | Monitoring the formation from rubrene. researchgate.netrsc.org | Standard characterization. |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and electronic structure. rsc.orgnih.gov | Refining mechanistic details of unexplored pathways. |
| Transient Absorption Spectroscopy | Not yet applied. | Characterizing excited states and short-lived intermediates. |
| Machine Learning | Not yet applied. | Predicting properties of new derivatives and optimizing reactions. |
Integration into Hybrid Organic-Inorganic Materials and Nanocomposites
An exciting and largely unexplored future direction is the incorporation of this compound into hybrid materials. By combining the organic endoperoxide with inorganic scaffolds, it may be possible to create new functional materials that harness its unique properties, such as its ability to be thermally or photochemically reverted to rubrene with the release of oxygen.
Emerging research paradigms could focus on:
Guest-Host Systems: Encapsulating the endoperoxide within the pores of Metal-Organic Frameworks (MOFs) or zeolites. The inorganic host could offer protection, enhance stability, and potentially modulate its reactivity and oxygen-release characteristics.
Polymer Nanocomposites: Dispersing the molecule within a polymer matrix. This could lead to materials with tunable optical or mechanical properties, or "smart" polymers that release oxygen in response to a specific stimulus like heat or light.
Surface Functionalization: Grafting the endoperoxide or its parent rubrene onto the surface of inorganic nanoparticles (e.g., silica, titania). This could be a strategy for developing targeted photodynamic therapy agents, where the nanoparticle acts as a carrier and the endoperoxide provides the cytotoxic singlet oxygen upon activation.
These hybrid materials could find applications in fields ranging from catalysis and sensing to biomedicine. rsc.org
Unexplored Reactivity Pathways and Complex Mechanistic Insights
While the fundamental photo-oxidation and thermal reversion are known, the full reactive potential of this compound is far from being completely understood. Current research has uncovered complex behaviors, including an acid-catalyzed rearrangement in chlorinated solvents to an irreversible product and an electron-transfer sensitized cycloreversion. researchgate.netrsc.orgtandfonline.com
Future research should aim to uncover and understand new reaction pathways.
Catalytic Transformations: Exploring reactions with transition metal catalysts to see if the peroxide bond can be selectively cleaved or used in novel oxygen-transfer reactions.
Electrochemical Reactivity: Investigating the reduction and oxidation of the endoperoxide to understand how it behaves under an applied potential and whether it can be used in electrocatalytic cycles.
Reactions with Nucleophiles and Electrophiles: A systematic study of its reactivity with a broad range of chemical agents to map its synthetic utility as an intermediate. For instance, the peroxide bridge could potentially react with reducing agents or be targeted by specific enzymes.
A deeper mechanistic understanding of these pathways, aided by the in-situ and computational techniques mentioned above, will be crucial for controlling the chemical transformations of this compound and leveraging it as a versatile building block in organic synthesis.
| Reaction Pathway | Description | Key Findings |
| Photo-oxidation | Formation from rubrene with light and O₂. | Spontaneous and efficient process. researchgate.netacs.org |
| Thermal Reversion | Reverts to rubrene and O₂ upon heating. | Reaction is thermally reversible, restoring properties of parent rubrene. rsc.org |
| Acid-Catalyzed Rearrangement | Forms an irreversible secondary product in chlorinated solvents. | Identified with DFT; represents a degradation pathway. researchgate.netrsc.org |
| Sensitized Cycloreversion | Reversion to rubrene induced by an electron-transfer sensitizer. | Involves radical-ion pair intermediates. tandfonline.com |
Q & A
Basic Question: What are the key physicochemical properties of rubrene, and how are they characterized for research applications?
Answer:
Rubrene (C₄₂H₂₈) is a polyaromatic hydrocarbon with high hole mobility (~0.5 cm² V⁻¹ s⁻¹) and a highest occupied molecular orbital (HOMO) level of −5.06 eV, critical for charge transport in optoelectronic devices . Key characterization methods include:
- X-ray Diffraction (XRD): Used to assess crystallinity. Rubrene-supported perovskite films show enhanced (110), (220), and (330) diffraction peaks, indicating improved crystallinity .
- Atomic Force Microscopy (AFM): Measures surface roughness (e.g., 3.83 nm RMS for rubrene substrates), which influences perovskite grain growth .
- UV-Vis Spectroscopy: Confirms optical transparency (87% transmittance at 550 nm) and weak absorption in the visible range .
Basic Question: How is rubrene synthesized, and what purity standards are required for experimental reproducibility?
Answer:
Rubrene is typically synthesized via sublimation purification to achieve >98% purity, as noted in safety data sheets . Key steps include:
- Sublimation: Ensures removal of organic impurities, critical for maintaining high hole mobility .
- Solution Processing: Rubrene's solubility in conventional organic solvents (e.g., chlorobenzene) allows for spin-coating or vapor deposition .
- Quality Control: Certificates of Analysis (COA) and Safety Data Sheets (SDS) must specify batch-specific purity (>98%) and solvent compatibility .
Advanced Question: How can rubrene be optimized as a hole transport layer (HTL) in perovskite solar cells (PSCs) to address efficiency limitations?
Answer:
Rubrene improves PSC efficiency through:
- Energy-Level Matching: Its HOMO (−5.06 eV) aligns with MAPbI₃ (−5.43 eV), reducing voltage losses and achieving open-circuit voltages (Voc) up to 0.96 V .
- Hybrid HTL Design: Combining PEDOT:PSS with rubrene as a bilayer HTL enhances film quality, reducing interfacial recombination and achieving 14.4% power conversion efficiency (PCE) .
- Crystallinity Control: Rubrene’s hydrophobic surface promotes larger perovskite grains (234 nm vs. 198 nm on PEDOT:PSS), reducing grain-boundary defects .
Advanced Question: What methodologies resolve discrepancies in crystallinity measurements of rubrene-supported perovskite films?
Answer:
Discrepancies in crystallinity data arise from substrate-dependent nucleation. To address this:
- Cross-Validation: Combine XRD with SEM to correlate grain size (e.g., 208–234 nm on rubrene) with diffraction peak intensity .
- Surface Energy Modulation: Adjust rubrene’s deposition temperature (≤110°C) to optimize nucleation density and grain uniformity .
- Statistical Sampling: Analyze multiple AFM images (≥5 regions per sample) to account for localized variations in roughness .
Advanced Question: How do interfacial defects at the rubrene/perovskite layer affect charge recombination, and what mitigation strategies exist?
Answer:
Interfacial defects arise from mismatched lattice constants or chemical incompatibility. Mitigation approaches include:
- Passivation Layers: Introduce ultrathin organic spacers (e.g., phenethylammonium iodide) between rubrene and perovskite to reduce trap states .
- Post-Deposition Treatments: Anneal rubrene films at 100°C for 10 minutes to enhance surface uniformity and adhesion .
- In Situ Characterization: Use photoluminescence (PL) quenching assays to quantify recombination rates at the interface .
Advanced Question: What experimental designs compare rubrene’s performance against other hole transport materials (e.g., spiro-OMeTAD)?
Answer:
Controlled studies should:
- Device Fabrication: Prepare identical PSCs with rubrene, spiro-OMeTAD, and PEDOT:PSS HTLs under the same conditions (e.g., 25°C, 30% humidity) .
- Parameter Benchmarking: Compare hole mobility (rubrene: ~0.5 cm² V⁻¹ s⁻¹ vs. spiro-OMeTAD: ~0.01 cm² V⁻¹ s⁻¹) and stability under continuous illumination .
- Cost Analysis: Highlight rubrene’s lower synthesis cost and compatibility with low-temperature processing for flexible devices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
